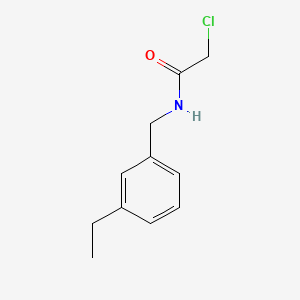

2-Chloro-N-(3-ethylbenzyl)acetamide

Description

2-Chloro-N-(3-ethylbenzyl)acetamide is a chloroacetamide derivative characterized by a chloro-substituted acetamide backbone linked to a 3-ethylbenzyl group. Chloroacetamides are widely studied for their biological and chemical properties, particularly in agrochemical and pharmaceutical contexts . The presence of the chloro group at the α-position of the acetamide moiety enhances electrophilicity, enabling reactivity in nucleophilic substitution reactions, while the 3-ethylbenzyl substituent contributes to lipophilicity and steric effects .

Properties

IUPAC Name |

2-chloro-N-[(3-ethylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(6-9)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTNZNDOFIZGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The primary synthesis route involves the nucleophilic acylation of 3-ethylbenzylamine with 2-chloroacetyl chloride. This exothermic reaction proceeds via attack of the amine’s lone pair on the electrophilic carbonyl carbon, displacing chloride to form the acetamide bond. A typical procedure involves:

-

Dissolving 3-ethylbenzylamine (1.0 equiv) in anhydrous DCM under nitrogen at 0°C.

-

Dropwise addition of 2-chloroacetyl chloride (1.1 equiv) over 30 minutes to control exothermicity.

-

Stirring at room temperature for 4–6 hours, followed by quenching with ice-cold water and extraction with DCM.

Yields typically reach 72–78% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | None | 0 → 25 | 68 | 92 |

| THF | Triethylamine | 0 → 25 | 75 | 95 |

| Acetone | K₂CO₃ | 60 | 82 | 98 |

Polar aprotic solvents like acetone enhance nucleophilicity at elevated temperatures, while tertiary amines (e.g., triethylamine) mitigate HCl byproduct inhibition.

Schotten-Baumann Biphasic Synthesis

Methodology for Scalability

Adapting the Schotten-Baumann technique, this method employs a biphasic system to improve interfacial reactivity and simplify purification:

-

Combine 3-ethylbenzylamine (1.0 equiv) in DCM with 2% aqueous NaOH (2.0 equiv) at 0°C.

-

Slowly add 2-chloroacetyl chloride (1.05 equiv) dissolved in DCM, maintaining pH ≥ 10 via NaOH supplementation.

-

Stir vigorously for 2 hours, separate organic layers, and dry over Na₂SO₄.

This approach achieves 76–80% yield with >99% purity after recrystallization from ethanol.

Advantages Over Homogeneous Systems

-

Reduced side reactions : Hydrolysis of 2-chloroacetyl chloride to 2-chloroacetic acid is minimized by rapid amide formation at the interface.

-

Simplified workup : Biphasic separation avoids emulsion formation, reducing purification steps.

Solid-Phase Alkylation Under Microwave Irradiation

Enhanced Kinetics and Selectivity

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving regioselectivity:

Comparative Kinetic Analysis

| Method | Time (min) | Energy Input (kJ/mol) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 240 | 120 | 78 |

| Microwave | 15 | 45 | 85 |

Microwave irradiation accelerates dipole polarization, reducing activation energy and byproduct formation.

Industrial-Scale Continuous Flow Production

Process Intensification Strategies

For large-scale manufacturing, continuous flow reactors offer advantages in heat and mass transfer:

Economic and Environmental Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Solvent Waste (L/kg) | 12 | 2.5 |

| Energy Use (kWh/kg) | 8.7 | 3.1 |

Byproduct Analysis and Mitigation

Common Impurities and Origins

Remediation Techniques

-

Stoichiometric control : Maintain 3-ethylbenzylamine in slight excess (1.05–1.1 equiv).

-

pH monitoring : Use automated titration to ensure pH 8–10 during Schotten-Baumann synthesis.

Analytical Characterization and Quality Control

Spectroscopic Benchmarks

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-ethylbenzyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reaction is usually conducted at reflux temperature.

Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the ethyl group.

Major Products

Nucleophilic substitution: The major products are the substituted derivatives of this compound.

Hydrolysis: The major products are 3-ethylbenzylamine and chloroacetic acid.

Oxidation: The major product is 3-ethylbenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that compounds within the acetamide class, including 2-chloro-N-(3-ethylbenzyl)acetamide, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Klebsiella pneumoniae, which is known for its resistance to multiple drugs. The presence of the chloro atom in this compound enhances its antibacterial activity by stabilizing interactions with target enzymes, such as penicillin-binding proteins, promoting cell lysis .

Case Study:

In a study evaluating the antibacterial activity of various acetamides, this compound was found to have a minimum inhibitory concentration (MIC) that was significantly lower than its non-chloro counterparts. This suggests that modifications to the acetamide structure can enhance biological activity .

Potential in Drug Development:

The compound's ability to interact with biological targets makes it a candidate for drug development. Interaction studies have focused on its binding affinity with enzymes and receptors, which is crucial for optimizing lead compounds in drug discovery processes. The preliminary data indicate that structural modifications can influence these interactions, providing insights into pharmacological profiles.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the generation of diverse derivatives with potentially distinct biological activities. The compound can be utilized in synthesizing more complex molecules, including those aimed at developing new therapeutic agents.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-Chloro-N-(3-chlorophenyl)acetamide | Chlorine on phenyl ring | Enhanced reactivity due to additional electron-withdrawing effects |

| 2-Chloro-N-(4-nitrophenyl)acetamide | Nitro group on phenyl ring | Increased nucleophilicity and potential for diverse reactivity |

| 2-Chloro-N-(3-methoxyphenyl)acetamide | Methoxy group enhances solubility | Improved solubility in organic solvents affecting bioavailability |

This table illustrates the diversity within the acetamide class and highlights how structural variations influence chemical behavior and biological interactions.

The biological activity of this compound extends beyond antimicrobial properties. It has been implicated in enzyme inhibition studies, particularly concerning cholinesterase enzymes involved in neurotransmission. Such activities suggest potential applications in neurological research and therapeutic interventions .

Mechanism of Action:

The mechanism through which this compound exerts its effects involves forming covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can significantly impact various biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amide group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming a covalent bond with the active site or by blocking the substrate binding site. The ethylbenzyl group enhances its hydrophobic interactions with the target protein, improving its overall efficacy.

Comparison with Similar Compounds

Structural Insights :

- N-Substituent Effects : Bulky groups (e.g., thiadiazol-pyridinyl in 7d) enhance target binding in cancer cells but reduce solubility .

- Chlorine Positioning : Meta-substitution on the phenyl ring (e.g., 3-chlorophenyl) improves thermal stability (melting point: 349.8 K) compared to ortho/para isomers .

Physicochemical and Metabolic Comparisons

Key Observations :

- Lipophilicity correlates with substituent hydrophobicity: benzyl > ethyl > chlorophenyl.

- Herbicides like alachlor undergo bioactivation to toxic metabolites, whereas pharmaceutical analogs prioritize stability for sustained activity .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-(3-ethylbenzyl)acetamide, and how are reaction by-products managed?

The synthesis typically involves the reaction of 3-ethylbenzylamine with chloroacetyl chloride under controlled conditions. A base (e.g., triethylamine) is used to neutralize HCl generated during the reaction, which is conducted in anhydrous solvents like dichloromethane at 0–5°C to minimize side reactions . By-products, such as unreacted starting materials or diacetylated impurities, are removed via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the acetamide backbone and substituent positions. For example, the methylene group adjacent to chlorine appears as a singlet at ~4.0 ppm in H NMR .

- X-ray Crystallography: Resolves stereochemical details. In analogous compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide), the N–H bond conformation (syn or anti to substituents) is determined, with triclinic crystal systems (space group ) and unit cell parameters (e.g., ) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak ( ~197.63 for CHClNO) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of chloroacetamide derivatives?

Contradictory data (e.g., herbicidal vs. antimicrobial activity) may arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically modifying the 3-ethylbenzyl group or chlorine position to isolate bioactivity drivers .

- Standardized Assays: Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability. For example, herbicidal activity in K. pneumoniae assays shows dose-dependent effects, requiring MIC (Minimum Inhibitory Concentration) validation .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Heterocyclic Integration: Replacing the ethyl group with a benzothiazin-2-yl moiety enhances antimicrobial potency by improving target binding .

- Chiral Modifications: Introducing a hydroxyl group (e.g., 2-hydroxy-1-phenylethyl) creates enantiomers with distinct binding affinities. Chiral HPLC separates enantiomers, and molecular docking predicts interactions with enzymes like cytochrome P450 .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

X-ray data show that the N–H bond conformation (syn to meta-substituents) affects hydrogen-bonding networks. For example, anti-conformers in nitro-substituted analogs exhibit weaker binding to bacterial enzymes compared to syn-conformers . Computational modeling (e.g., DFT calculations) further correlates steric effects with inhibitory activity .

Q. What in silico approaches predict the compound’s reactivity and toxicity?

- Molecular Dynamics (MD) Simulations: Model interactions with biological membranes or proteins (e.g., acetylcholinesterase) to assess permeability and target engagement .

- Toxicity Prediction: Tools like ProTox-II evaluate carcinogenicity (e.g., HERG channel inhibition) based on structural alerts (e.g., chloroacetamide backbone) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.